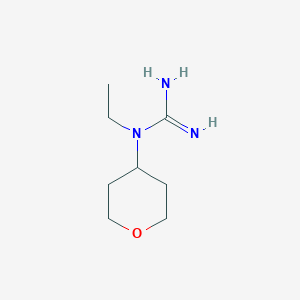

1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

Description

Properties

IUPAC Name |

1-ethyl-1-(oxan-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-2-11(8(9)10)7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNNLECMIDXZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine generally involves:

- Functionalization of a tetrahydro-2H-pyran derivative at the 4-position with an appropriate leaving group or reactive intermediate.

- Introduction of the guanidine moiety through nucleophilic substitution or condensation reactions.

- Use of ethyl groups to alkylate the guanidine nitrogen, typically via alkylation or reductive amination steps.

Preparation via Amino Compound Reaction with Ester Intermediates

A patent (CN115232113A) describes a related synthetic approach involving the reaction of tetrahydro-2H-pyran derivatives with amino compounds to form guanidine-like intermediates:

- Starting from esters such as (S)-5-oxopiperidine-2-carboxylic acid ethyl ester, the compound is reacted with O-(tetrahydro-2H-pyran-2-yl) hydroxylamine.

- The reaction is carried out in ethyl acetate solvent at elevated temperatures (55–75 °C) for 2–6 hours.

- After reaction completion, the mixture is cooled, washed with saturated salt solution, dried with anhydrous sodium sulfate, and concentrated.

- Subsequent reduction and salt formation steps lead to the desired product with good purity.

| Step | Reagents/Conditions | Details |

|---|---|---|

| 1 | (S)-5-oxopiperidine-2-carboxylic acid ethyl ester + O-(tetrahydro-2H-pyran-2-yl) hydroxylamine | Ethyl acetate, 60–70 °C, 2–3 h |

| 2 | Reduction with suitable reducing agent under acidic catalysis | Temperature controlled below -20 °C |

| 3 | Salt formation with oxalic acid or similar | Methanol wash, filtration, drying |

This approach offers advantages of short reaction steps, simple operation, and suitability for industrial scale-up with high selectivity and low cost.

Proposed Preparation Route for this compound

Based on the above data, a plausible preparation method for the target compound involves:

Synthesis of tetrahydro-2H-pyran-4-yl amine intermediate:

- Functionalize tetrahydro-2H-pyran at the 4-position to introduce an amino group, possibly via reduction of an oxime or substitution of a leaving group.

- Conditions similar to those in the patent can be used (ethyl acetate solvent, moderate heating).

Guanidinylation of the amino intermediate:

- React the tetrahydro-2H-pyran-4-yl amine with an ethyl-substituted guanidine reagent or guanylating agent.

- Typical guanidinylation reagents include S-methylisothiourea or cyanamide derivatives.

- The reaction is performed under basic or neutral conditions, with possible heating to promote substitution.

Purification and salt formation:

- The guanidine product can be isolated as a free base or converted into a salt (e.g., oxalate, hydrochloride) for stability.

- Drying and crystallization steps ensure purity.

Summary Table of Preparation Method Features

| Aspect | Details |

|---|---|

| Starting materials | Tetrahydro-2H-pyran derivatives, ethyl-substituted guanidine precursors |

| Solvents | Ethyl acetate, DMF, THF |

| Bases/Catalysts | KOH, piperidine, NaH, acidic catalysts for reduction |

| Temperature range | Room temperature to 100 °C |

| Reaction time | 2–6 hours typically |

| Yields | Up to 88% for pyran intermediates; guanidine yields depend on guanidinylation step |

| Purification | Washing with brine, drying agents, filtration, salt formation |

| Advantages | Simple steps, industrial scalability, cost-effective raw materials |

Research Findings and Notes

- The patent method emphasizes industrial applicability with short reaction times and fewer by-products.

- Base-promoted domino reactions offer efficient routes to pyran intermediates that can be functionalized further.

- Guanidine derivatives often require careful control of pH and temperature to avoid side reactions.

- The ethyl group on guanidine nitrogen is introduced via alkylation or by using ethyl-substituted guanylating agents.

- Salt formation (e.g., oxalate salt) improves product stability and handling.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyran ring.

Reduction: Reduced forms of the guanidine group.

Substitution: Substituted guanidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Alzheimer's Disease Research

One prominent application of this compound is in the development of inhibitors for β-secretase (BACE1), which is a critical target in Alzheimer's disease treatment. Studies have shown that derivatives of guanidine compounds can exhibit significant efficacy in reducing amyloid-beta levels, a hallmark of Alzheimer's pathology. The incorporation of tetrahydro-2H-pyran moieties has been linked to improved central nervous system (CNS) penetration and selectivity for BACE1 over related proteases, enhancing their therapeutic potential .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that guanidine derivatives can act against various pathogens, including Helicobacter pylori, by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways. This application highlights the versatility of 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine as a potential scaffold for developing new antibiotics .

Enzyme Inhibition

Factor Xa Inhibition

Another significant application is in anticoagulant therapy. The compound has been explored as a guanidine mimic that inhibits factor Xa, a key enzyme in the coagulation cascade. This inhibition can prevent thromboembolic disorders, making it a candidate for developing new anticoagulant drugs . The design and synthesis of such inhibitors often require careful structural modifications to enhance potency and selectivity.

Synthetic Methodologies

Synthesis of Complex Molecules

The synthetic utility of this compound extends to its role as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse structures with potential biological activities. For example, it has been used in the stereoselective synthesis of indolmycin, an antibiotic agent, showcasing its importance in synthetic organic chemistry .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Structural Features

The ethyl and tetrahydro-2H-pyran-4-yl substituents distinguish this compound from other guanidine derivatives:

- 1-(Cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine (): Shares the tetrahydro-2H-pyran-4-yl group but substitutes ethyl with cyclopropylmethyl. This increases steric bulk and may alter lipophilicity (molecular weight: 197.28 g/mol vs. ~191.27 g/mol for the ethyl analog).

- 1-[5-(4-Methoxyphenyl)pyridin-2-yl]guanidine (): Incorporates aromatic and methoxy groups, enhancing π-π interactions but reducing solubility (molecular weight: 356.30 g/mol vs. ~191.27 g/mol).

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

1-Ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Overview of the Compound

This compound features a guanidine moiety linked to a tetrahydro-2H-pyran ring. This structural arrangement enhances its stability and reactivity, making it suitable for various biological applications. The compound has been investigated for its interactions with multiple biological targets, which may lead to therapeutic benefits in treating various diseases, particularly neurological disorders and infections.

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. For instance, a structurally similar compound has been reported to target cyclic phosphodiesterase 4B, suggesting that this compound may exhibit similar properties.

- Receptor Binding : Research indicates that this compound can interact with various receptors, influencing their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For example, it has been explored for its efficacy against bacterial strains such as E. coli and S. aureus. The results indicate that the compound exhibits significant antibacterial activity at varying concentrations:

| Concentration (mg/mL) | E. coli Inhibition (%) | S. aureus Inhibition (%) |

|---|---|---|

| 0.25 | 70 | 65 |

| 0.5 | 85 | 80 |

| 1 | 95 | 90 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antibacterial properties, the compound has been investigated for anticancer activity. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines. A notable study reported the following IC50 values against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15 |

| MCF7 | 20 |

| DU145 | 18 |

These results indicate that this compound may possess promising anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Case Studies

Case Study 1: Neurological Disorders

A study focused on the potential of this compound in treating neurological disorders demonstrated its ability to cross the blood-brain barrier (BBB), which is critical for targeting central nervous system conditions. The compound showed neuroprotective effects in animal models of neurodegeneration, suggesting it could be developed into a therapeutic agent for diseases such as Alzheimer's or Parkinson's disease .

Case Study 2: Antiparasitic Activity

Another area of research explored the antiparasitic activity of the compound against Trypanosoma brucei, the causative agent of sleeping sickness. In vivo studies indicated that administration of the compound resulted in increased survival rates in infected mice, highlighting its potential as a novel antiparasitic treatment .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via guanidinylation of tetrahydro-2H-pyran-4-amine derivatives. A plausible route involves reacting 1-ethylguanidine with a functionalized tetrahydro-2H-pyran intermediate under mild alkaline conditions. Reaction efficiency can be optimized by:

- Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate intermediates .

- Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS to identify byproducts .

- Purifying via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol .

Validation should include H/C NMR to confirm substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. How should researchers handle safety risks associated with the tetrahydro-2H-pyran moiety during synthesis?

- Methodological Answer : The tetrahydro-2H-pyran group is flammable and requires handling under inert atmospheres (e.g., nitrogen). Key precautions:

- Use spark-proof equipment and avoid open flames (flash point: ~35°C) .

- Employ local exhaust ventilation to limit vapor inhalation (PPM thresholds < 50) .

- Store intermediates in flame-resistant cabinets and dispose of waste via approved incineration protocols .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound in aqueous versus organic solvents?

- Methodological Answer : The compound’s stability is influenced by hydrogen bonding and steric effects. Experimental approaches include:

- Conducting accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification of degradation products .

- Comparing H NMR shifts in DO vs. DMSO-d to assess hydrogen-bond disruption. The tetrahydro-2H-pyran ring’s chair conformation may shield the guanidine group from hydrolysis in non-polar solvents .

- Computational modeling (DFT) to evaluate energy barriers for hydrolytic pathways .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) during characterization?

- Methodological Answer : Conflicting data may arise from isotopic impurities or tautomerism. Steps for resolution:

- Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out isomeric byproducts .

- Perform elemental analysis to verify purity (>98%) and compare with theoretical compositions .

- Use tandem MS/MS to differentiate between molecular ions and adducts (e.g., sodium/potassium complexes) .

Q. What strategies mitigate guanidine-related toxicity in biological assays involving this compound?

- Methodological Answer : Guanidine derivatives can disrupt protein folding or inhibit enzymes. Mitigation strategies:

- Co-express guanidine-degrading enzymes (e.g., Sll1077 from Synechococcus) in cell cultures to reduce accumulation .

- Optimize dosing intervals using time-lapsed cytotoxicity assays (e.g., MTT assay) to identify non-toxic thresholds .

- Employ dialysis or size-exclusion chromatography to remove unbound guanidine from protein interaction studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.